molecular formula C10H14N2O2 B3153487 4-Amino-n-ethyl-2-methoxybenzamide CAS No. 75955-36-1

4-Amino-n-ethyl-2-methoxybenzamide

Cat. No.: B3153487
CAS No.: 75955-36-1
M. Wt: 194.23 g/mol
InChI Key: UHYPHWBVGQWBML-UHFFFAOYSA-N
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Description

4-Amino-n-ethyl-2-methoxybenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide and is characterized by the presence of an amino group, an ethyl group, and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

4-Amino-n-ethyl-2-methoxybenzamide, also known as procainamide, is a derivative of benzamide . It primarily targets dopamine receptors , specifically the D2 receptors . These receptors play a crucial role in the regulation of various physiological functions such as motor control, cognition, and reward.

Mode of Action

Procainamide acts as a dopamine antagonist . It binds to dopamine receptors, particularly D2 receptors, and inhibits their activity. This inhibition prevents dopamine, a neurotransmitter, from binding to its receptors and exerting its effects. The interaction of procainamide with its targets leads to changes in neuronal signaling and neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by procainamide is the dopaminergic pathway . By inhibiting D2 receptors, procainamide disrupts the normal functioning of this pathway, leading to alterations in the downstream effects of dopamine signaling .

Result of Action

The molecular and cellular effects of procainamide’s action are primarily related to its inhibitory effect on dopamine receptors. This can lead to a decrease in dopamine-mediated responses, which can manifest in various ways depending on the specific physiological context . For instance, procainamide has been shown to have antiemetic properties, reducing nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-ethyl-2-methoxybenzamide typically involves the reaction of 4-amino-2-methoxybenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-ethyl-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce ethylamines .

Scientific Research Applications

4-Amino-n-ethyl-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-n-ethyl-2-methoxybenzamide is unique due to the presence of both the ethyl and methoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-amino-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYPHWBVGQWBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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